molecular formula C9H5BrO3 B1343893 7-Bromo-1-benzofuran-5-carboxylic acid CAS No. 286836-25-7

7-Bromo-1-benzofuran-5-carboxylic acid

Cat. No.: B1343893
CAS No.: 286836-25-7
M. Wt: 241.04 g/mol
InChI Key: VRGGTOQHOVHAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzofuran-5-carboxylic acid typically involves the bromination of 1-benzofuran-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinones and other oxidized compounds.

    Reduction Products: Alcohols and aldehydes.

Scientific Research Applications

7-Bromo-1-benzofuran-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

Overview

7-Bromo-1-benzofuran-5-carboxylic acid (CAS Number: 286836-25-7) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation Reactions : It can be oxidized to form quinones or other derivatives.
  • Reduction Reactions : The carboxylic acid group may be reduced to an alcohol or aldehyde.
Reaction TypeDescription
SubstitutionNucleophilic substitution with reagents like sodium methoxide.
OxidationUsing potassium permanganate or chromium trioxide.
ReductionWith lithium aluminum hydride or sodium borohydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated inhibition zones comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been observed to inhibit rapid sodium ion influx in cardiac tissues, which may influence cardiac function and present therapeutic avenues for cardiovascular diseases. This mechanism suggests that the compound could modulate ion channels, particularly sodium channels critical for cardiac physiology.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several benzofuran derivatives, including this compound. It was found to exhibit significant inhibition against strains such as E. coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong efficacy compared to control compounds .
  • Pharmacological Applications :
    • In pharmacological contexts, this compound serves as a lead structure for synthesizing new drugs targeting various diseases. Its unique structural features make it a valuable intermediate in developing bioactive compounds .
  • Comparative Studies :
    • Comparative analysis with similar compounds revealed that this compound possesses distinct biological properties due to its specific substitution pattern, enhancing its utility in drug development.

Properties

IUPAC Name

7-bromo-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGTOQHOVHAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.52 gm (2.03 mMol) 5-methoxycarbonyl-7-bromobenzofuran and 0.41 gm (10.13 mMol) sodium hydroxide in 4 mL ethanol was stirred at room temperature until all of the starting material had been consumed. The reaction mixture was concentrated under reduced pressure and the residue dissolved in water. This solution was then made basic by the addition of 1N sodium hydroxide and was extracted well with ethyl acetate. The remaining aqueous phase was made acidic (pH about 2) by treatment with potassium hydrogen sulfate and the resulting solid removed by filtration. The aqueous phase was extracted well with ethyl acetate and the organics were combined and concentrated under reduced pressure to provide 0.40 gm (82%) of 5-carboxy-7-bromobenzofuran as an off-white solid.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.